![molecular formula C8H9NO3 B12509801 [(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
[(2-Hydroxyphenyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Hydroxyphenyl)amino]acetic acid, also known as 2-amino-2-(2-hydroxyphenyl)acetic acid, is a compound with the molecular formula C8H9NO3. It is a white to pale-yellow solid that is soluble in water and organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyphenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper catalyst at elevated temperatures (130-300°C). This process results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product .
Another method involves the reduction of 2-hydroxybenzylideneaminoacetic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs .
化学反应分析
Types of Reactions
[(2-Hydroxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-hydroxyphenylglyoxylic acid or 2-hydroxyphenylacetic acid.
Reduction: 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: 2-chlorophenylglycine or 2-bromophenylglycine.
科学研究应用
[(2-Hydroxyphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of [(2-Hydroxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
[(2-Hydroxyphenyl)amino]acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(4-hydroxyphenyl)acetic acid: This compound has a hydroxyl group in the para position, which can lead to different reactivity and biological activity.
2-Hydroxyphenylacetic acid: Lacks the amino group, resulting in different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups, used in plant growth regulation.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-(2-hydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-7-4-2-1-3-6(7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12) |
InChI 键 |
QDAYZTZGLPEDOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
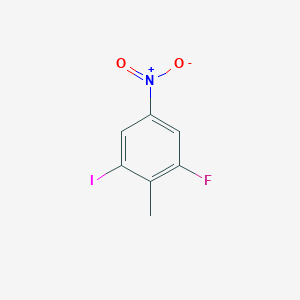
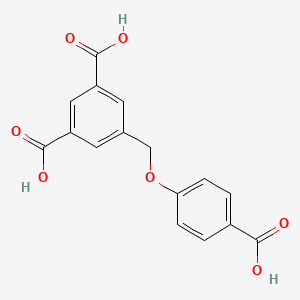
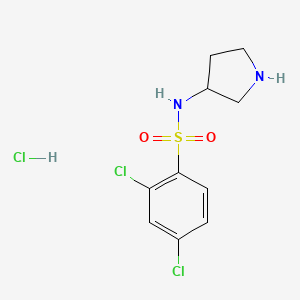
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
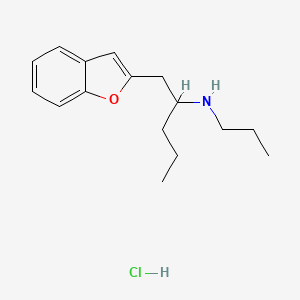
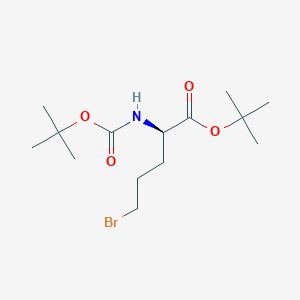

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
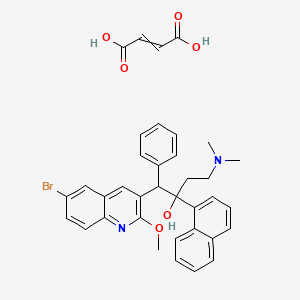
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
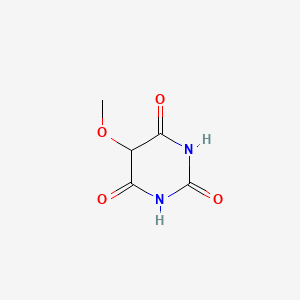
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
